Cas no 2034616-39-0 (2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol)

2-2-(3-Methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol is a specialized organic compound featuring a thiophene and benzenesulfonamide moiety, offering potential utility in pharmaceutical and chemical research. Its structure combines a sulfonamide group, known for bioactivity, with a thiophene ring, which may enhance binding interactions in medicinal applications. The presence of an ethoxyethanol chain improves solubility, facilitating formulation and handling. This compound is of interest for its potential as an intermediate in drug development, particularly in targeting sulfonamide-based therapeutics. Its well-defined molecular architecture allows for precise modifications, making it a candidate for structure-activity relationship studies. Suitable for controlled laboratory use under appropriate safety protocols.
2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol structure
2034616-39-0 structure
Product Name:2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol
CAS No:2034616-39-0
MF:C15H19NO4S2
MW:341.445661783218
CID:5812539
PubChem ID:122162623
Update Time:2025-10-23

2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol
    • AKOS032469151
    • N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide
    • 2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol
    • F6571-4444
    • N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-methylbenzenesulfonamide
    • 2034616-39-0
    • Inchi: 1S/C15H19NO4S2/c1-12-3-2-4-14(9-12)22(18,19)16-10-15(20-7-6-17)13-5-8-21-11-13/h2-5,8-9,11,15-17H,6-7,10H2,1H3
    • InChI Key: RPFVBLQEYHSAID-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C)C=1)(NCC(C1=CSC=C1)OCCO)(=O)=O

Computed Properties

  • Exact Mass: 341.07555043g/mol
  • Monoisotopic Mass: 341.07555043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 112Ų

2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol Pricemore >>

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Additional information on 2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol

Comprehensive Overview of 2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol (CAS No. 2034616-39-0)

The compound 2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol (CAS No. 2034616-39-0) is a synthetic organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound, characterized by its sulfonamide and thiophene moieties, is often explored for its role in drug discovery, particularly in targeting specific enzymatic pathways. Researchers are increasingly interested in its bioactivity and molecular interactions, making it a subject of numerous studies.

One of the key reasons for the growing interest in 2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol is its potential as a therapeutic agent. The presence of the 3-methylbenzenesulfonamido group suggests possible applications in modulating protein-protein interactions or enzyme inhibition. Meanwhile, the thiophene ring is known for its electron-rich properties, which can enhance binding affinity in biological systems. These attributes make the compound a candidate for further investigation in areas such as anti-inflammatory or antimicrobial drug development.

In the context of current research trends, CAS No. 2034616-39-0 aligns with the broader focus on small-molecule therapeutics and precision medicine. With the rise of AI-driven drug discovery, computational models are being employed to predict the compound's ADME properties (Absorption, Distribution, Metabolism, and Excretion). Such analyses are critical for optimizing its pharmacokinetic profile and reducing potential side effects. Additionally, the compound's structural complexity makes it a valuable case study for cheminformatics and molecular docking simulations.

From a synthetic chemistry perspective, the preparation of 2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol involves multi-step organic reactions, including sulfonylation and etherification. The purity and yield of the final product are highly dependent on reaction conditions, such as temperature, solvent choice, and catalyst selection. Researchers often employ advanced analytical techniques like NMR spectroscopy and mass spectrometry to confirm its structure and assess its quality.

The compound's potential applications extend beyond pharmaceuticals. For instance, its electron-rich thiophene component could be leveraged in material science, particularly in the development of organic semiconductors or conductive polymers. This versatility underscores the importance of 2034616-39-0 in interdisciplinary research, bridging gaps between chemistry, biology, and engineering.

As the scientific community continues to explore 2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol, questions about its mechanism of action and toxicity profile remain areas of active investigation. Future studies may focus on in vivo models to validate its efficacy and safety, paving the way for potential clinical trials. For now, the compound stands as a promising example of how rational drug design and computational chemistry can converge to address unmet medical needs.

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